molecular formula C16H15NO2 B8294684 5-Methoxy-1-benzoylindoline

5-Methoxy-1-benzoylindoline

Cat. No.: B8294684
M. Wt: 253.29 g/mol
InChI Key: UWECUIYLAXWMBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methoxy-1-benzoylindoline is a heterocyclic organic compound featuring an indoline core substituted with a methoxy group at the 5-position and a benzoyl group at the 1-position. The indoline scaffold (a bicyclic structure comprising a benzene ring fused to a five-membered nitrogen-containing ring) is chemically versatile, enabling modifications that influence electronic, steric, and biological properties.

For instance, benzoylation of 5-methoxyindoline using benzoyl chloride in the presence of a Lewis acid catalyst could yield the target compound.

Properties

Molecular Formula

C16H15NO2

Molecular Weight

253.29 g/mol

IUPAC Name

(5-methoxy-2,3-dihydroindol-1-yl)-phenylmethanone

InChI

InChI=1S/C16H15NO2/c1-19-14-7-8-15-13(11-14)9-10-17(15)16(18)12-5-3-2-4-6-12/h2-8,11H,9-10H2,1H3

InChI Key

UWECUIYLAXWMBZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(CC2)C(=O)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 5-Methoxy-1-benzoylindoline is best understood through comparison with closely related indoline derivatives. Below is a detailed analysis:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Properties
5-Methoxy-1-benzoylindoline 5-OCH₃, 1-Benzoyl ~267.3 Not reported Enhanced electron density at C5; benzoyl group increases lipophilicity
5-Fluoro-1-(4-methoxybenzyl)indoline-2,3-dione 5-F, 1-(4-OCH₃-benzyl), 2,3-dione 313.3 Not reported Fluorine enhances electronegativity; dione groups enable hydrogen bonding
5-Chloro-1-(4-methoxybenzyl)indoline-2,3-dione 5-Cl, 1-(4-OCH₃-benzyl), 2,3-dione 329.8 Not reported Chlorine increases steric hindrance; crystallographic stability (R factor: 0.040)
5-Benzyloxy-1H-indole-2-carboxylic acid 5-OBn, 2-COOH 281.3 193–195 Carboxylic acid group introduces acidity; high yield (98%)

Key Findings :

Substituent Effects :

  • Electron-Donating vs. Electron-Withdrawing Groups : The methoxy group in 5-Methoxy-1-benzoylindoline donates electrons via resonance, contrasting with the electron-withdrawing fluorine and chlorine in compounds and . This difference modulates reactivity in electrophilic substitution reactions.
  • Benzoyl vs. Methoxybenzyl : The benzoyl group in the target compound offers a planar aromatic system for π-stacking, whereas the methoxybenzyl group in and introduces conformational flexibility.

Crystallographic Stability :

  • The 5-Chloro derivative exhibits superior crystallinity (R factor = 0.040) compared to the 5-Fluoro analog (R factor = 0.049), likely due to chlorine’s larger atomic radius improving lattice packing.

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